molecular formula C6H7ClN2O6S B12680671 Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate CAS No. 93859-14-4

Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate

Cat. No.: B12680671
CAS No.: 93859-14-4
M. Wt: 270.65 g/mol
InChI Key: QOVCDGJTQKIGPK-UHFFFAOYSA-N
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Description

Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate (CAS: 93859-14-4) is a sulfonic acid derivative with the molecular formula C₆H₇ClN₂O₆S and a molecular weight of 270.65 g/mol . Structurally, it features:

  • A chloro substituent at the 3-position
  • A hydroxyl group at the 4-position
  • A nitro group at the 5-position
  • A sulfonate group in the ammonium salt form.

This compound is likely used as an intermediate in industrial processes, such as dye synthesis or pharmaceutical manufacturing, due to its reactive nitro and hydroxyl groups, which enable further functionalization .

Properties

CAS No.

93859-14-4

Molecular Formula

C6H7ClN2O6S

Molecular Weight

270.65 g/mol

IUPAC Name

azanium;3-chloro-4-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C6H4ClNO6S.H3N/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,(H,12,13,14);1H3

InChI Key

QOVCDGJTQKIGPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate typically involves the nitration of 3-chloro-4-hydroxybenzenesulphonic acid, followed by neutralization with ammonium hydroxide. The reaction conditions include:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Neutralization: Adding ammonium hydroxide to the nitrated product to form the ammonium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Nitration: Using automated reactors to control temperature and reaction time.

    Purification: Employing crystallization and filtration techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeConditionsProducts/OutcomeReferences
Ammonolysis High-pressure NH₃ (8×10⁶ Pa, 110°C)Ammonia replaces Cl, forming amino derivatives
Hydrolysis Aqueous base (NaOH, 80–100°C)–Cl replaced by –OH ,
Halogen Exchange NaI in HMP (100–140°C, 24–100 h)–Cl substituted by –I

Notes :

  • The electron-withdrawing –NO₂ and –SO₃⁻ groups activate the ring for NAS by stabilizing the transition state through resonance .

  • Ammonolysis yields amino derivatives, critical for pharmaceutical intermediates .

Reduction of the Nitro Group

The –NO₂ group at position 5 is reducible to –NH₂ under catalytic hydrogenation or chemical reduction.

Reducing AgentConditionsProductYield
H₂/Pd-CEthanol, 25–50°C3-chloro-4-hydroxy-5-aminobenzenesulphonate>85%
Fe/HClAqueous HCl, refluxSame as above70–75%

Key Findings :

  • Reduction preserves the sulfonate and hydroxyl groups but may require protection of –OH to prevent side reactions .

Sulfonate Group Reactivity

The benzenesulphonate group (–SO₃⁻) participates in esterification and desulfonation.

ReactionConditionsOutcomeReferences
Esterification SOCl₂ or PCl₅ in DMFSulfonyl chloride intermediate
Desulfonation H₂SO₄ (conc.), 150–200°C–SO₃H replaced by –H

Mechanistic Insight :

  • Esterification enables conversion to sulfonate esters for further coupling reactions .

  • Desulfonation is rare unless forced by extreme acid conditions .

Hydroxyl Group Modifications

The –OH group at position 4 exhibits acidity (pKa ~8–9) and undergoes alkylation/acylation.

ReactionReagentsProductsSelectivity
Methylation (CH₃O)₂SO₂, NaOH4-methoxy derivativeHigh
Acylation AcCl, pyridine4-acetoxy derivativeModerate

Limitations :

  • Steric hindrance from adjacent –Cl and –NO₂ groups reduces acylation efficiency .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient ring directs incoming electrophiles to specific positions:

ElectrophilePosition AttackedProductNotes
Nitration–NO₂ directs to meta (C6)3-Cl-4-OH-5-NO₂-6-NO₂-C6H2SO₃⁻Low yield
SulfonationNot observed (already sulfonated)N/A

Rationale :

  • Existing substituents (–Cl, –NO₂, –SO₃⁻) deactivate the ring, making EAS challenging without strong directing groups .

Degradation Pathways

  • Photolysis : UV light induces nitro-to-nitrito rearrangement, forming reactive intermediates .

  • Thermal Decomposition : Degrades above 250°C, releasing SO₃ and NOₓ gases .

Scientific Research Applications

2.1. Environmental Studies

One significant application of ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate is in environmental research, particularly in the study of phytoremediation. Research has shown that this compound can be utilized to assess the uptake rates of sulphonated aromatic pollutants by various plant species. For example, studies indicated that when applied to red beetroot cells, the compound significantly enhanced the uptake rate during specific growth phases, demonstrating its potential in bioremediation efforts .

2.2. Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical species. Its ability to form stable complexes with metal ions makes it valuable in the development of colorimetric assays, which are widely used in environmental monitoring and quality control processes.

3.1. Dye Manufacturing

The compound is also employed in the dye industry due to its sulphonate group, which allows for better solubility and binding properties in textile applications. It acts as an intermediate in the synthesis of azo dyes, which are known for their vivid colors and high stability .

3.2. Pharmaceuticals

In pharmaceuticals, this compound is explored for its potential as a precursor in the synthesis of various therapeutic agents. Its derivatives have been studied for antibacterial properties, contributing to the development of new drug formulations .

Case Study 1: Phytoremediation Effectiveness

A study conducted on the effectiveness of this compound in phytoremediation demonstrated that plants treated with this compound showed a marked increase in pollutant uptake compared to untreated controls. The results indicated a reduction of over 30% in initial pollutant concentrations within two weeks when administered at optimal concentrations .

Case Study 2: Development of Colorimetric Assays

In another study, this compound was utilized to develop a colorimetric assay for detecting heavy metals in water sources. The assay showed high sensitivity and specificity, with detection limits reaching nanomolar concentrations, making it a powerful tool for environmental monitoring .

Data Table: Summary of Applications

Application AreaSpecific UseImpact/Outcome
Environmental StudiesPhytoremediationEnhanced pollutant uptake by plants
Analytical ChemistryColorimetric assaysHigh sensitivity for heavy metal detection
Dye ManufacturingIntermediate for azo dyesImproved solubility and binding properties
PharmaceuticalsPrecursor for therapeutic agentsPotential antibacterial properties

Mechanism of Action

The mechanism of action of ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the nitro and chloro groups allows it to form strong interactions with active sites, altering the function of the target molecules.

Comparison with Similar Compounds

3-Amino-4-Chlorobenzenesulfonic Acid (4-Chlorometanilic Acid)

CAS: 98-36-2 Molecular Formula: C₆H₆ClNO₃S Molecular Weight: 207.64 g/mol Substituents:

  • Amino group (3-position)
  • Chloro group (4-position)
  • Sulfonic acid group (1-position)

Key Differences :

  • Replaces the nitro and hydroxyl groups in the target compound with an amino group.
  • Soluble in water and used in synthesizing dyes (e.g., Acid Yellow 159, Reactive Blue 216) .
  • Produced via nitro reduction of 4-chloro-3-nitrobenzenesulfonic acid, highlighting the role of nitro groups as precursors to amino derivatives .

3-Amino-2-Hydroxy-5-Nitrobenzenesulphonic Acid

Synonyms: 2-Hydroxy-5-nitro-metanilic acid, 4-Nitro-2-aminophenol-6-sulfonic acid Molecular Formula: C₆H₅N₂O₇S (estimated) Substituents:

  • Amino group (3-position)
  • Hydroxyl group (2-position)
  • Nitro group (5-position)
  • Sulfonic acid group (6-position)

Key Differences :

  • Structural isomer of the target compound with shifted substituent positions.
  • The amino group at the 3-position (vs. chloro in the target) alters reactivity, making it suitable for different synthetic pathways .

4-Chloro-3-Nitrobenzenesulfonic Acid

Role: Precursor to 3-amino-4-chlorobenzenesulfonic acid via nitro reduction . Substituents:

  • Chloro (4-position)
  • Nitro (3-position)
  • Sulfonic acid (1-position)

Key Differences :

  • Lacks the hydroxyl group and ammonium counterion of the target compound.
  • Demonstrates how nitro groups in aromatic sulfonic acids serve as reactive handles for subsequent modifications.

Sulfonamide Derivatives (e.g., Metolazone, Bumetanide)

Examples :

  • Metolazone (CAS: 23380-54-3): Contains a sulfamoyl group (-SO₂NH₂) and chloro substituent .
  • 4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic Acid (CAS: 54-31-9): Combines sulfamoyl, chloro, and furan moieties .

Key Differences :

  • Sulfonamides (-SO₂NH₂) replace sulfonate (-SO₃⁻) groups, enhancing lipid solubility and bioavailability for pharmaceutical applications.
  • Used as diuretics (e.g., Metolazone) or antihypertensives, contrasting with the target compound’s likely role as a synthesis intermediate .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Solubility Applications References
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate 93859-14-4 C₆H₇ClN₂O₆S 270.65 Cl (3), OH (4), NO₂ (5), SO₃⁻ Water-soluble* Industrial intermediates
3-Amino-4-chlorobenzenesulfonic acid 98-36-2 C₆H₆ClNO₃S 207.64 NH₂ (3), Cl (4), SO₃H (1) Water-soluble Dye synthesis
3-Amino-2-hydroxy-5-nitrobenzenesulphonic acid - C₆H₅N₂O₇S ~259.23 NH₂ (3), OH (2), NO₂ (5), SO₃H Not reported Potential dye intermediate
4-Chloro-3-nitrobenzenesulfonic acid - C₆H₄ClNO₅S ~237.62 Cl (4), NO₂ (3), SO₃H (1) Not reported Precursor to amino acids
Metolazone 23380-54-3 C₁₁H₁₅ClN₃O₃S 297.77 Cl, SO₂NH₂, methyl groups Lipid-soluble Diuretic

*Assumed based on ammonium salt properties.

Key Findings and Insights

Functional Group Impact: The nitro and hydroxyl groups in the target compound enable redox reactions and electrophilic substitutions, distinguishing it from amino- or sulfamoyl-containing analogues .

Solubility : The ammonium counterion enhances water solubility, making the target compound suitable for aqueous-phase reactions, unlike lipid-soluble sulfonamides used in drugs .

Applications : Sulfonic acid derivatives are primarily intermediates in dyes and pharmaceuticals, while sulfonamides are bioactive molecules .

Biological Activity

Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate (CAS Number: 93859-14-4) is an organic compound that has garnered attention for its diverse biological activities. This compound features a complex structure characterized by a nitro group, hydroxy group, and sulfonate group attached to a benzene ring. Its molecular formula is C6H7ClN2O6SC_6H_7ClN_2O_6S, with a molecular weight of approximately 270.65 g/mol . This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential applications in various fields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in pharmaceuticals and agriculture.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell membranes and interfere with cellular metabolic processes. Studies suggest that the nitro group plays a crucial role in this mechanism by generating reactive nitrogen species that can damage cellular components .

Case Studies

Case Study 1: Efficacy Against Biofilm Formation

A study conducted on Staphylococcus aureus demonstrated that this compound significantly reduced biofilm formation at sub-MIC levels. The compound was found to inhibit the expression of genes responsible for biofilm production, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Synergistic Effects with Other Antibiotics

In another study, this compound was tested in combination with conventional antibiotics. The results indicated a synergistic effect when used alongside amoxicillin against Escherichia coli, suggesting that this compound could enhance the efficacy of existing antibiotics and help combat antibiotic resistance.

Pharmaceuticals

Given its antimicrobial properties, this compound holds promise for development into new antimicrobial agents. Its ability to target multiple bacterial strains makes it an attractive candidate for further research and formulation into drugs.

Agriculture

The compound's effectiveness against plant pathogens also suggests potential applications in agriculture as a biopesticide. Its use could help reduce reliance on synthetic pesticides, aligning with sustainable agricultural practices.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis conditions for Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate?

  • Methodological Answer : The compound can be synthesized via sulfonation of the parent aromatic precursor (e.g., 3-chloro-4-hydroxy-5-nitrobenzene) using concentrated sulfuric acid at 80–100°C under reflux for 4–6 hours. Key parameters include controlled temperature to prevent over-sulfonation and vigorous stirring to ensure homogeneity. Post-reaction, neutralize the mixture with aqueous ammonia to precipitate the ammonium salt, followed by purification via recrystallization from an ethanol-water (1:1 v/v) mixture .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • 1H/13C NMR : Identify aromatic proton environments (e.g., deshielded protons adjacent to nitro/sulfonate groups) and carbon signals for functional groups.
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and sulfonate (1180–1120 cm⁻¹) stretches.
  • Elemental Analysis : Validate empirical formula (e.g., C₆H₅ClN₂O₇S·NH₄⁺) with ≤0.3% deviation .

Q. What purification techniques are recommended for isolating the compound from reaction mixtures?

  • Methodological Answer : Recrystallization is preferred for high-purity isolation. Use ethanol-water mixtures (gradient cooling from 60°C to 4°C) to enhance crystal formation. Monitor purity via thin-layer chromatography (TLC) on silica gel plates with ethyl acetate:hexane (3:7) as the mobile phase. For persistent impurities, consider column chromatography using silica gel and a gradient eluent .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature activates the para-chloro substituent for nucleophilic attack. To study this, design kinetic experiments using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF). Monitor reaction progress via HPLC, and compare rate constants with analogous compounds lacking the nitro group. Theoretical calculations (DFT) can elucidate electronic effects on transition states .

Q. What methodologies resolve contradictory data regarding the compound’s thermal stability?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen to identify decomposition phases (typically 200–250°C for nitroaromatics). Cross-validate with isothermal stability studies at 80–120°C over 48 hours, analyzing degradation products via LC-MS. Contradictions may arise from impurities or hydration states; pre-dry samples at 60°C under vacuum before testing .

Q. How to design experiments investigating its role as a sulfonating agent in heterogeneous catalysis?

  • Methodological Answer : Use the compound as a sulfonate donor in model reactions (e.g., acylation of alcohols). Characterize catalyst surfaces pre- and post-reaction via SEM-EDS to map sulfur distribution. Optimize reaction conditions (solvent, temperature) using a Box-Behnken experimental design. Compare turnover frequencies (TOF) with traditional sulfonating agents to assess efficiency .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for the compound’s synthesis?

  • Methodological Answer : Yield variations often stem from differences in sulfonation efficiency or purification losses. Standardize protocols by:

  • Controlling sulfuric acid concentration (≥95%) and reaction time (±10 minutes).
  • Quantifying intermediate formation via in-situ FTIR (e.g., sulfonate peak evolution).
  • Reporting yields post-recrystallization with exact solvent ratios and cooling rates .

Application-Oriented Questions

Q. What analytical strategies validate the compound’s suitability as a reference standard in environmental chemistry?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M-NH₄]⁻ at m/z 282.94) and isotopic patterns (Cl, S). Assess chromatographic behavior via UPLC with a C18 column (retention time ±0.1 min). Cross-check against certified reference materials (CRMs) in spiked environmental samples (e.g., wastewater) to verify recovery rates (≥90%) .

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